molecular formula C18H28N4O B4497383 6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE

6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE

Cat. No.: B4497383
M. Wt: 316.4 g/mol
InChI Key: GXFZJQOOTQXXPD-UHFFFAOYSA-N
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Description

6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE is a complex organic compound with a unique structure that includes a pyrrolopyridine core, substituted with ethyl, methyl, and morpholinoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyridine core, followed by the introduction of ethyl, methyl, and morpholinoethyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the positions of the ethyl, methyl, and morpholinoethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, palladium or copper catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-TRIMETHYL-1H-PYRROLO[2,3-B]PYRIDINE: Lacks the ethyl and morpholinoethyl groups, resulting in different chemical properties.

    6-ETHYL-2,3,5-TRIMETHYL-1H-PYRROLO[2,3-B]PYRIDINE: Similar structure but without the morpholinoethyl group.

    1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDINE: Contains the morpholinoethyl group but lacks the ethyl and trimethyl substitutions.

Uniqueness

6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE stands out due to its combination of substituents, which confer unique chemical and biological properties

Properties

IUPAC Name

6-ethyl-2,3,5-trimethyl-1-(2-morpholin-4-ylethyl)pyrrolo[2,3-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-5-15-13(3)17(19)16-12(2)14(4)22(18(16)20-15)7-6-21-8-10-23-11-9-21/h5-11H2,1-4H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFZJQOOTQXXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C2C(=C(N(C2=N1)CCN3CCOCC3)C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE
Reactant of Route 2
Reactant of Route 2
6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE
Reactant of Route 3
6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE
Reactant of Route 4
6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE
Reactant of Route 5
6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE
Reactant of Route 6
Reactant of Route 6
6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE

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